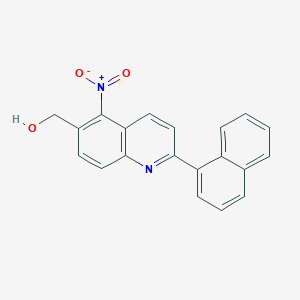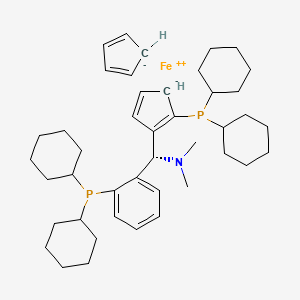
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron in the +2 oxidation state, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including:
Ligand Preparation: Synthesis of cyclopentadienyl and phosphanyl ligands.
Metal-Ligand Coordination: Reacting iron(II) salts with the prepared ligands under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. large-scale synthesis would involve similar steps with optimization for yield and purity, possibly using automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: THF, DCM, toluene.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation and polymerization.
Material Science: Components in the synthesis of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as probes in biological systems.
Industry
Chemical Synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action involves the coordination of the iron center with the ligands, which can facilitate various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another iron-cyclopentadienyl complex, but simpler in structure.
Iron(II) bis(diphenylphosphino)ethane: Similar phosphanyl ligands but different coordination environment.
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement, which can impart distinct reactivity and stability compared to other iron complexes.
Propriétés
Numéro CAS |
494227-38-2 |
|---|---|
Formule moléculaire |
C43H73FeNP2 |
Poids moléculaire |
721.8 g/mol |
Nom IUPAC |
cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H63NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-16,26,28,30-33,35,37-38H,3-14,17-25,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
Clé InChI |
GQDMYYKIXBWWGW-UJGURTASSA-N |
SMILES isomérique |
CN(C)[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
SMILES canonique |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


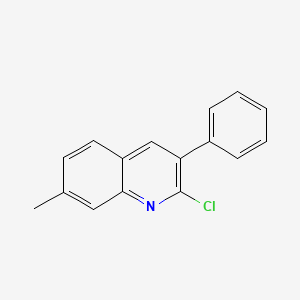
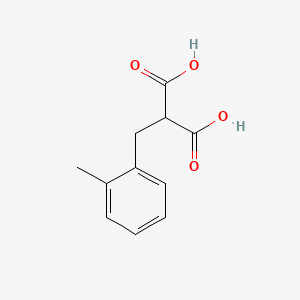
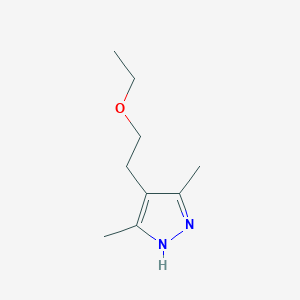
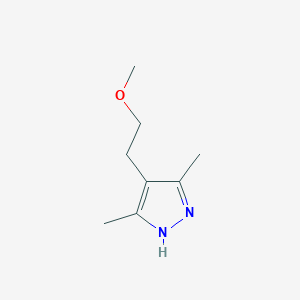
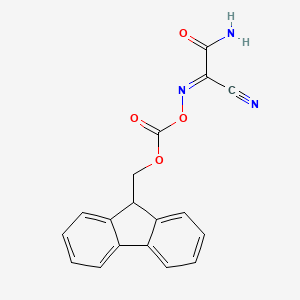
![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
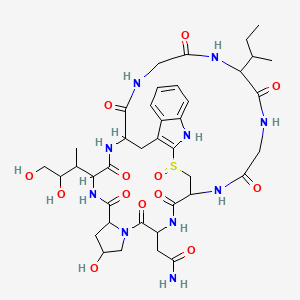
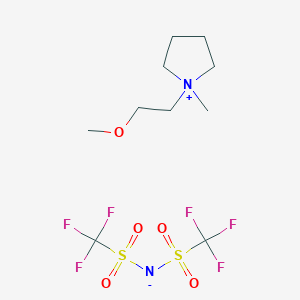
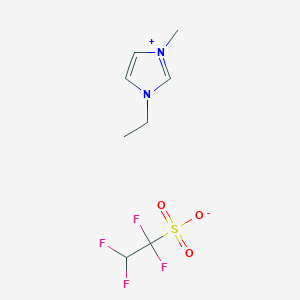

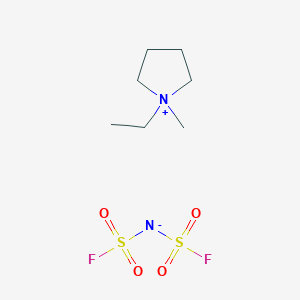
![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)

